molecular formula C47H61N9O10 B10853605 Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2

Cat. No.: B10853605
M. Wt: 912.0 g/mol
InChI Key: YVOYRMXNVINXII-ULSNPNCNSA-N
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Description

The compound Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is a synthetic peptide sequence composed of the amino acids tyrosine (Tyr), D-norleucine (D-Nle), glycine (Gly), tryptophan (Trp), aspartic acid (Asp), and phenylalanine (Phe).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (Tyr) is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (D-Nle) is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Gly, Trp, Nle, Asp, Phe).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the peptide meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or targeting agent for specific receptors.

    Industry: Utilized in the development of diagnostic assays and imaging agents

Mechanism of Action

The mechanism of action of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: can be compared with other similar peptides, such as:

Uniqueness

The uniqueness of This compound lies in its specific amino acid sequence and the potential for modification to enhance its stability, binding affinity, and therapeutic efficacy .

List of Similar Compounds

Properties

Molecular Formula

C47H61N9O10

Molecular Weight

912.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38-,39-/m0/s1

InChI Key

YVOYRMXNVINXII-ULSNPNCNSA-N

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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